Cas no 1111-44-0 (Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1))
![Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1) structure](https://de.kuujia.com/scimg/cas/1111-44-0x500.png)
1111-44-0 structure
Produktname:Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1)
CAS-Nr.:1111-44-0
MF:C47H65N3O21
MW:1008.02651572227
CID:890971
Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1)
- Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3be
- Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate
- 1-(2-(Diethylamino)ethyl)reserpine bitartrate
- 3-beta,20-alpha-Yohimban-16-beta-carboxylic acid, 1-(2-(diethylamino)ethyl)-18-beta-hydroxy-11,17-alpha-dimethoxy-, methyl ester, 3,4,5-trimethoxybenzoate (ester), tartrate (1:2)
- Bietaserpine bitartrate
- Bitartrate acide de N-diethylamino ethyl-reserpine
- Bitartrate acide de N-diethylamino ethyl-reserpine [French]
- D. L. 152
- Pleiatensin
- Tensibar
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- Inchi: InChI=1S/C39H53N3O9.2C4H6O6/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5;2*5-1(3(7)8)2(6)4(9)10/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3;2*1-2,5-6H,(H,7,8)(H,9,10)
- InChI-Schlüssel: HWONZBLCCYCFQB-UHFFFAOYSA-N
- Lächelt: OC(C(O)C(O)=O)C(O)=O.OC(C(O)C(O)=O)C(O)=O.CCN(CC)CCn1c2C3CC4C(CC(OC(=O)c5cc(OC)c(OC)c(OC)c5)C(OC)C4C(=O)OC)CN3CCc2c2ccc(OC)cc12
Berechnete Eigenschaften
- Genaue Masse: 857.39477
- Monoisotopenmasse: 856.399369
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 61
- Anzahl drehbarer Bindungen: 18
- Komplexität: 1270
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 222
Experimentelle Eigenschaften
- PSA: 225.22
- LogP: 2.80160
Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1) Verwandte Literatur
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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